2-(3-Fluoropyrrolidin-1-yl)propanoic acid is a compound with the molecular formula and a molecular weight of 161.17 g/mol. It is recognized for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various bioactive compounds. The compound's structural features include a fluorinated pyrrolidine ring, which enhances its biological activity and stability.
This compound is classified under organic compounds, specifically as an amino acid derivative due to the presence of a carboxylic acid functional group. It can be sourced from various chemical suppliers and databases, including PubChem, where it is cataloged with the identifier 1888650-86-9.
The synthesis of 2-(3-Fluoropyrrolidin-1-yl)propanoic acid typically involves several steps, including the formation of key intermediates. One common method includes the use of azomethine ylide chemistry to create fluoropyrrolidine derivatives. The following steps outline a general synthetic pathway:
The molecular structure of 2-(3-Fluoropyrrolidin-1-yl)propanoic acid can be represented using various structural formulas:
InChI=1S/C7H12FNO2/c1-5(7(10)11)9-3-2-6(8)4-9/h5-6H,2-4H2,1H3,(H,10,11)
CC(C(=O)O)N1CCC(C1)F
These representations indicate the arrangement of atoms within the molecule, highlighting the functional groups present.
Property | Data |
---|---|
Molecular Formula | C7H12FNO2 |
Molecular Weight | 161.17 g/mol |
Melting Point | 166-168 °C |
Solubility | Soluble in organic solvents |
The compound can participate in various chemical reactions typical for amino acids and their derivatives:
These reactions are crucial for modifying the compound's properties or synthesizing more complex molecules .
The mechanism of action for 2-(3-Fluoropyrrolidin-1-yl)propanoic acid involves its interaction with biological targets at the cellular level:
Relevant analyses show that these properties contribute significantly to its utility in research and applications .
2-(3-Fluoropyrrolidin-1-yl)propanoic acid has several scientific uses:
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5